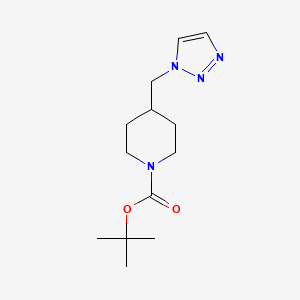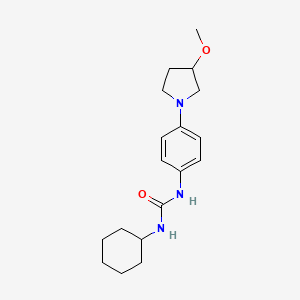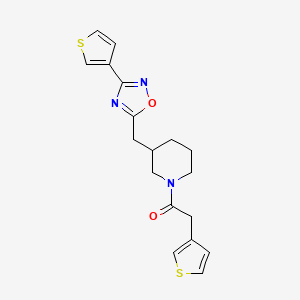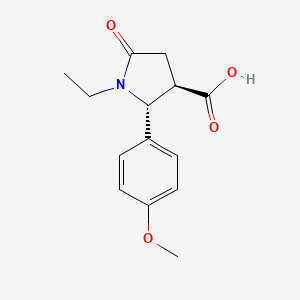
1-tert-butoxycarbonyl-4-(1H-1,2,3-triazol-1-ylmethyl)piperidine
Overview
Description
1-tert-butoxycarbonyl-4-(1H-1,2,3-triazol-1-ylmethyl)piperidine is a chemical compound that has been extensively studied for its potential use in scientific research. It is a derivative of piperidine and triazole, and its unique structure has led to a wide range of applications in various fields of research.
Mechanism of Action
The exact mechanism of action of 1-tert-butoxycarbonyl-4-(1H-1,2,3-triazol-1-ylmethyl)piperidine is not fully understood. However, it is believed to interact with specific proteins in the body, leading to changes in their function and activity.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects, including:
1. Inhibition of protein-protein interactions: The compound has been shown to inhibit the interaction between specific proteins, which can have downstream effects on various cellular processes.
2. Modulation of enzyme activity: It has been demonstrated that the compound can modulate the activity of certain enzymes, leading to changes in metabolic pathways and cellular processes.
Advantages and Limitations for Lab Experiments
The use of 1-tert-butoxycarbonyl-4-(1H-1,2,3-triazol-1-ylmethyl)piperidine in lab experiments has several advantages, including its unique structure, which allows for the investigation of specific protein-protein interactions. However, the compound also has some limitations, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are several potential future directions for research on 1-tert-butoxycarbonyl-4-(1H-1,2,3-triazol-1-ylmethyl)piperidine, including:
1. Development of new drugs: The compound has shown promise as a lead compound for the development of new drugs for the treatment of various diseases.
2. Investigation of protein-protein interactions: Further research is needed to fully understand the mechanism of action of the compound and its potential use in the investigation of specific protein-protein interactions.
3. Neurological research: The compound has shown potential for the treatment of neurological disorders, and further research is needed to investigate its efficacy and safety in this context.
In conclusion, this compound is a unique chemical compound that has a range of potential applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions all make it an interesting and important compound for further investigation.
Scientific Research Applications
1-tert-butoxycarbonyl-4-(1H-1,2,3-triazol-1-ylmethyl)piperidine has been used in a variety of scientific research applications, including:
1. Chemical Biology: The compound has been used as a tool for studying protein-protein interactions and identifying new drug targets.
2. Medicinal Chemistry: It has been investigated as a potential lead compound for the development of new drugs for the treatment of various diseases.
3. Neurochemistry: The compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
tert-butyl 4-(triazol-1-ylmethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)16-7-4-11(5-8-16)10-17-9-6-14-15-17/h6,9,11H,4-5,7-8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLNXTWNYZWPBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN2C=CN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-5,7-dimethyl-2H-chromen-2-one](/img/structure/B2786838.png)

![N-[(5-Phenyl-1,2,4-oxadiazol-3-yl)methyl]oxirane-2-carboxamide](/img/structure/B2786843.png)
![2-Amino-7,7-dimethyl-5-(2-pyridin-2-yl-vinyl)-6,7-dihydro-benzo[b]thiophene-3-carbonitrile](/img/structure/B2786845.png)
![[4-(Piperidine-1-sulfonyl)phenyl]methanamine hydrochloride](/img/structure/B2786846.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-oxo-1-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2786851.png)
![1,6,7-trimethyl-8-(3-((4-phenoxyphenyl)amino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2786852.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine](/img/structure/B2786853.png)




